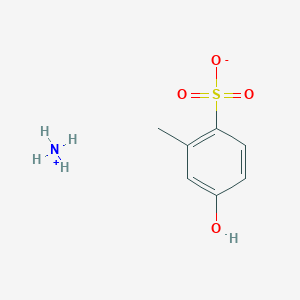
4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt is a chemical compound known for its role as an impurity in Policresulen, a potent NS2B/NS3 protease inhibitor. This compound has a molecular formula of C7H11NO4S and a molecular weight of 205.23 g/mol . It is primarily used in scientific research, particularly in the study of viral protease inhibitors.
Métodos De Preparación
The synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt involves several steps. One common method includes the sulfonation of 2-methylphenol (o-cresol) with sulfuric acid, followed by neutralization with ammonium hydroxide to form the ammonium salt. The reaction conditions typically involve controlled temperatures and specific concentrations of reactants to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar principles, with additional steps for purification and quality control to meet research-grade standards.
Análisis De Reacciones Químicas
4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl and sulfonic acid groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt is widely used in scientific research due to its role as an impurity in Policresulen. Policresulen is a potent inhibitor of the NS2B/NS3 protease, which is crucial for the replication of certain viruses, including the Dengue virus . This makes the compound valuable in virology research, particularly in the development of antiviral drugs.
In addition to virology, this compound is also used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: For studying enzyme inhibition and protein interactions.
Medicine: In the development of new therapeutic agents targeting viral infections.
Industry: As a reference material for quality control and standardization in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt is closely related to its role as an impurity in Policresulen. Policresulen acts as a competitive inhibitor of the NS2B/NS3 protease, binding to the active site of the enzyme and preventing it from processing viral polyproteins. This inhibition disrupts the viral replication cycle, making it an effective antiviral agent .
Comparación Con Compuestos Similares
4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt can be compared with other similar compounds, such as:
4-Hydroxybenzenesulfonic acid ammonium salt: Lacks the methyl group, which may affect its reactivity and binding affinity.
2-Methylbenzenesulfonic acid ammonium salt: Lacks the hydroxyl group, which can influence its solubility and interaction with enzymes.
4-Hydroxy-3-methylbenzenesulfonic acid ammonium salt: Has a different position of the methyl group, which can alter its chemical properties and biological activity.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications in scientific research.
Propiedades
Fórmula molecular |
C7H11NO4S |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
azanium;4-hydroxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-4-6(8)2-3-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
Clave InChI |
TUYNXTXPNQDMFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)S(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


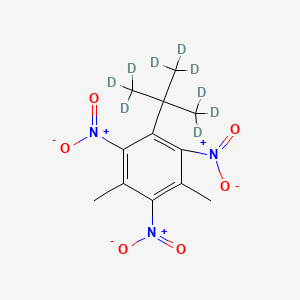
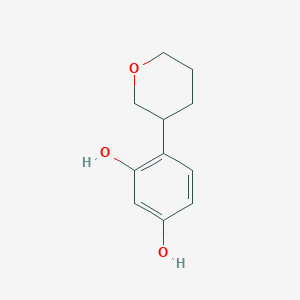
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)
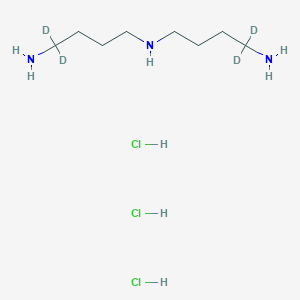
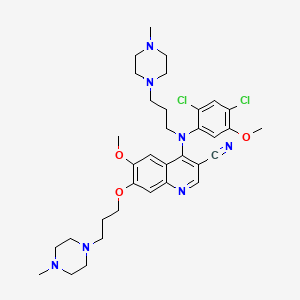
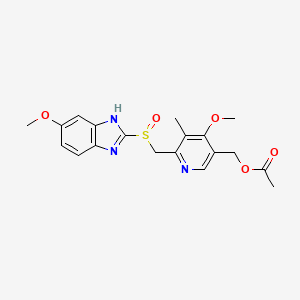
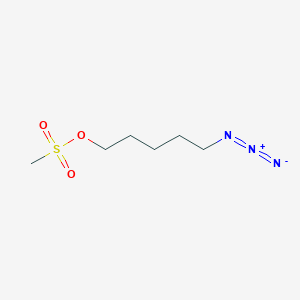
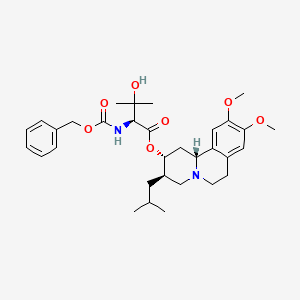
![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)

![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)
